(S)-2-Amino-2-(quinolin-7-yl)ethan-1-ol
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Overview
Description
(2S)-2-amino-2-(quinolin-7-yl)ethan-1-ol is a chiral compound featuring an amino group and a quinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-2-(quinolin-7-yl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available quinoline derivatives.
Reaction Conditions: The quinoline derivative undergoes a series of reactions, including amination and reduction, to introduce the amino group and the chiral center.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of (2S)-2-amino-2-(quinolin-7-yl)ethan-1-ol may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Optimized Reaction Conditions: Employing optimized reaction conditions to maximize yield and minimize by-products.
Automated Purification Systems: Using automated systems for purification to ensure consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-2-(quinolin-7-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or amides.
Reduction: The quinoline moiety can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions include:
Imines and Amides: From oxidation reactions.
Dihydroquinoline Derivatives: From reduction reactions.
Substituted Amino Compounds: From substitution reactions.
Scientific Research Applications
(2S)-2-amino-2-(quinolin-7-yl)ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or ligand.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of (2S)-2-amino-2-(quinolin-7-yl)ethan-1-ol involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways: It can modulate biochemical pathways, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-amino-2-(quinolin-8-yl)ethan-1-ol: Similar structure but with the amino group at a different position.
(2S)-2-amino-2-(quinolin-6-yl)ethan-1-ol: Another positional isomer.
(2S)-2-amino-2-(quinolin-5-yl)ethan-1-ol: Yet another positional isomer.
Uniqueness
(2S)-2-amino-2-(quinolin-7-yl)ethan-1-ol is unique due to its specific position of the amino group on the quinoline ring, which can influence its reactivity and interaction with biological targets.
Properties
Molecular Formula |
C11H12N2O |
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Molecular Weight |
188.23 g/mol |
IUPAC Name |
(2S)-2-amino-2-quinolin-7-ylethanol |
InChI |
InChI=1S/C11H12N2O/c12-10(7-14)9-4-3-8-2-1-5-13-11(8)6-9/h1-6,10,14H,7,12H2/t10-/m1/s1 |
InChI Key |
VRGWNARDCBNNCH-SNVBAGLBSA-N |
Isomeric SMILES |
C1=CC2=C(C=C(C=C2)[C@@H](CO)N)N=C1 |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)C(CO)N)N=C1 |
Origin of Product |
United States |
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